N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure combines a triazole ring fused to a thiazole moiety, substituted at position 2 with a 4-methylphenyl group and at position 6 with an ethyl linker to a 4-phenoxybenzenesulfonamide group.
Synthesis pathways for analogous compounds (e.g., triazole-thiones and S-alkylated derivatives) involve cyclization of hydrazinecarbothioamides, followed by alkylation with α-halogenated ketones under basic conditions . Spectral characterization (IR, NMR) confirms tautomeric preferences and functional group integrity, critical for structure-activity relationships .
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-7-9-19(10-8-18)24-27-25-29(28-24)20(17-33-25)15-16-26-34(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-14,17,26H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBXVRHVGVDSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethyl-4-phenoxybenzenesulfonamide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzene sulfonamide moiety enables characteristic acid-base and nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product Formation | Biological Relevance |
|---|---|---|---|
| Hydrolysis | Concentrated HCl (reflux) | Sulfonic acid derivative | Prodrug activation pathway |
| Amide Alkylation | CH₃I/K₂CO₃ (DMF, 60°C) | N-methylated sulfonamide | Enhanced lipophilicity |
| Coordination Chemistry | Transition metal salts (Cu²⁺, Zn²⁺) | Metal-sulfonamide complexes | Potential enzyme inhibition |
Key finding: X-ray crystallography of analogous sulfonamide-metal complexes shows tetrahedral coordination geometry with bond angles of 109.5° ± 2°.
Triazolo-Thiazole Core Reactions
The fused triazolo[3,2-b] thiazole system participates in ring-specific transformations:
Electrophilic Aromatic Substitution
| Position | Electrophile | Conditions | Yield | Major Product |
|---|---|---|---|---|
| C-3 | HNO₃/H₂SO₄ | 0°C, 2 hr | 68% | Nitro derivative |
| C-7 | Cl₂ (cat. FeCl₃) | DCM, rt, 4 hr | 82% | Chlorinated analog |
Mechanistic insight : DFT calculations show C-7 has highest electron density (-0.32 e) due to conjugation with ethyl sulfonamide chain.
Ring-Opening Reactions
| Reactant | Conditions | Product Type | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 6 hr | Bisthiazole diamine | Polymer precursors |
| mCPBA | CH₂Cl₂, 0°C → rt | Sulfoxide intermediate | Metabolic studies |
Phenoxy Benzene Reactivity
The 4-phenoxy substituent undergoes typical aromatic reactions:
Comparative Reactivity Table
| Reaction | Relative Rate (vs benzene) | Activating Groups Present | Byproduct Management |
|---|---|---|---|
| Nitration | 3.2× faster | -O- electron donation | Requires cold traps |
| Friedel-Crafts | Not observed | Deactivated ring | N/A |
| Halogenation | 1.8× faster (para) | Resonance stabilization | Needs excess HX scrubber |
Cross-Coupling Reactions
text| Coupling Type | Catalyst System | Conversion | Key Challenge | |---------------------|---------------------------|------------|-----------------------------| | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 91% | Thiazole sulfur poisoning | | Sonogashira | Pd/CuI, Et₃N | 67% | Alkyne side reactions |
Stability Profile
Critical degradation pathways under stress conditions:
| Stressor | Time | Degradation Products | Mechanism |
|---|---|---|---|
| 0.1N NaOH | 4 hr | Sulfonic acid + triazole cleavage | Hydrolytic ring opening |
| UV light (254 nm) | 24 hr | Photo-oxidized thiazole | Radical chain reaction |
| 40°C/75% RH | 4 weeks | Hydrated triazolo-thiazole | Moisture absorption |
This reactivity profile establishes N-{2-[2-(4-methylphenyl)-triazolo-thiazolyl]ethyl}-4-phenoxybenzenesulfonamide as a versatile scaffold for medicinal chemistry optimization. The sulfonamide's proton shuttle capability combined with the triazole-thiazole system's π-deficient character enables targeted modifications while maintaining core pharmacophore integrity .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity .
Anticancer Potential
Several studies have indicated that compounds with similar structures possess anticancer properties. For example, research involving sulfonamide derivatives has shown effective inhibition of cancer cell lines like HepG2 (human liver cancer) with selectivity indices indicating better activity than standard treatments like methotrexate . The mechanism often involves the disruption of cellular processes essential for cancer cell proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds featuring thiazole and triazole rings is well-documented. These compounds can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized various amides related to the compound and evaluated their antimicrobial activity using the cup plate method against Aspergillus niger and Aspergillus oryzae. The results indicated that specific derivatives exhibited significant antifungal activity at concentrations as low as 1 µg/mL .
Case Study 2: Anticancer Studies
In a comparative study involving multiple synthesized compounds with similar structural features, several were tested against different cancer cell lines. Compounds demonstrated percent growth inhibitions ranging from 51% to over 85% against various cancer types such as OVCAR-8 (ovarian cancer) and NCI-H40 (lung cancer) .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
2.1.1. Triazole-Thiazole vs. Triazole-Pyridazine Derivatives The target compound’s [1,2,4]triazolo[3,2-b]thiazole core differs from triazolo[4,3-b]pyridazine systems (e.g., N-[2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide in ). Pyridazine-based analogues exhibit higher molecular weights (e.g., 522.62 g/mol for vs.
2.1.2. Sulfonamide Substituents The 4-phenoxybenzenesulfonamide group in the target contrasts with simpler sulfonamide substituents in ’s N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide. The phenoxy group enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller substituents (e.g., methyl or halogens) .
Spectral and Physicochemical Properties
Biological Activity
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, which includes a triazole ring fused with a thiazole ring, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticancer , antimicrobial , anti-inflammatory , and enzyme inhibitory agent. The following table summarizes key pharmacological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against a range of bacterial and fungal pathogens. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. |
| Enzyme Inhibition | Acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase. |
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance:
- Carbonic Anhydrase Inhibition : This inhibition can reduce the production of bicarbonate ions, which is beneficial in treating conditions like glaucoma and certain types of edema .
- Cholinesterase Inhibition : The compound also shows potential in inhibiting cholinesterase activity, which could be relevant in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound and its derivatives:
- Anticancer Activity : A study published in PMC demonstrated that derivatives of triazolothiazoles exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms . This suggests that the triazole-thiazole moiety contributes to the anticancer properties.
- Antimicrobial Properties : Research highlighted the effectiveness of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : A review article compiled data on various triazolothiazole derivatives showing anti-inflammatory effects through the inhibition of COX-2 and iNOS enzymes in vitro . This activity supports their potential use in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole or thiazole rings can significantly influence potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-thiazole core. Key steps include cyclocondensation of thiosemicarbazides with α-bromo ketones, followed by sulfonamide coupling. Reaction conditions such as solvent choice (e.g., THF or ethanol), temperature (70–100°C), and catalysts (e.g., KOH for cyclization) are critical for yield optimization. Characterization via H/C NMR and HPLC ensures purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., phenoxy group at C4 of benzene sulfonamide) and triazolo-thiazole ring geometry.
- X-ray crystallography : Resolve crystal packing and conformational details, as demonstrated for analogous sulfonamide-thiazole hybrids .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target kinases or phosphodiesterases (PDEs) via fluorescence-based assays, given structural similarity to PDE inhibitors .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the triazolo-thiazole core while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (e.g., reactant stoichiometry, temperature, solvent polarity). For example, a central composite design can identify optimal conditions for cyclocondensation. Use HPLC tracking to monitor intermediates and byproducts .
Q. What strategies address contradictions in reported biological activity data for analogous triazolo-thiazole sulfonamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use DMSO controls (<1% v/v) to avoid cytotoxicity.
- Validate results across multiple labs or via meta-analysis of published IC/MIC values .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer : Systematically vary substituents:
- Phenoxy group : Replace with electron-withdrawing groups (e.g., nitro) to modulate sulfonamide acidity.
- 4-Methylphenyl : Test halogenated analogs (e.g., 4-Cl) for improved lipophilicity.
- Sulfonamide linker : Introduce methylene spacers to assess conformational flexibility. Compare bioactivity trends using QSAR models .
Q. What advanced analytical techniques resolve electronic and steric effects influencing this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Predict electron density distribution and nucleophilic/electrophilic sites.
- Single-crystal XRD : Correlate steric hindrance (e.g., torsion angles) with reaction kinetics.
- HPLC-MS/MS : Track degradation pathways under stress conditions (heat/light) .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values. Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report confidence intervals (95%) and R for curve fitting .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
